molecular formula C15H21AlO6 B13916130 Aluminum (III) acetylacetonate

Aluminum (III) acetylacetonate

Cat. No.: B13916130
M. Wt: 324.30 g/mol
InChI Key: KILURZWTCGSYRE-RKFKAVRRSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aluminumacetylacetonate, also known as tris(acetylacetonato)aluminum, is a coordination complex with the chemical formula Al(C₅H₇O₂)₃. This compound consists of an aluminum ion coordinated to three acetylacetonate ligands. It is a white solid that is sparingly soluble in water but soluble in organic solvents. Aluminumacetylacetonate is widely used in research and industrial applications due to its stability and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aluminumacetylacetonate can be synthesized through the reaction of aluminum chloride (AlCl₃) with acetylacetone (C₅H₈O₂) in the presence of a base. The reaction typically proceeds as follows: [ \text{AlCl}_3 + 3 \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{Al(C}_5\text{H}_7\text{O}_2\text{)}_3 + 3 \text{HCl} ]

The reaction is carried out in an organic solvent such as isopropanol or acetone, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, aluminumacetylacetonate is produced using similar methods but on a larger scale. The process involves the controlled addition of aluminum chloride to a solution of acetylacetone, followed by purification steps to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Aluminumacetylacetonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of aluminumacetylacetonate involves its ability to coordinate with various substrates through its acetylacetonate ligands. This coordination facilitates catalytic reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • Zincacetylacetonate
  • Ironacetylacetonate
  • Copperacetylacetonate
  • Nickelacetylacetonate

Uniqueness

Aluminumacetylacetonate is unique due to its high thermal stability and ability to form stable complexes with a wide range of ligands. This makes it particularly useful in high-temperature applications and as a precursor for aluminum-containing materials .

Properties

Molecular Formula

C15H21AlO6

Molecular Weight

324.30 g/mol

IUPAC Name

(Z)-4-[[(Z)-4-oxopent-2-en-2-yl]oxy-[(E)-4-oxopent-2-en-2-yl]oxyalumanyl]oxypent-3-en-2-one

InChI

InChI=1S/3C5H8O2.Al/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b4-3+;2*4-3-;

InChI Key

KILURZWTCGSYRE-RKFKAVRRSA-K

Isomeric SMILES

C/C(=C\C(=O)C)/O[Al](O/C(=C\C(=O)C)/C)O/C(=C\C(=O)C)/C

Canonical SMILES

CC(=CC(=O)C)O[Al](OC(=CC(=O)C)C)OC(=CC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.